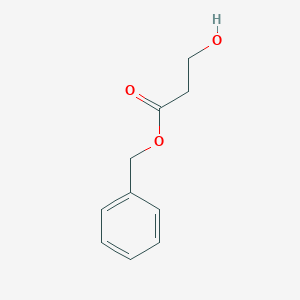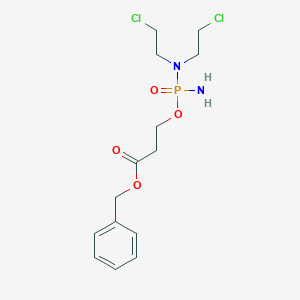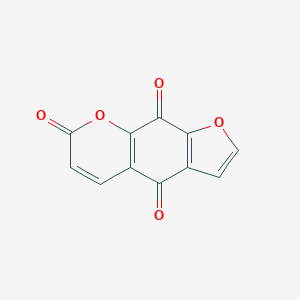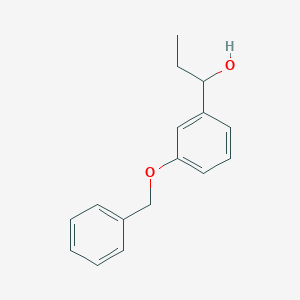
Hydrocortisone 21-butyrate
Overview
Description
Hydrocortisone 21-Butyrate, with the molecular formula C25H36O6, is an organic compound . It is a non-fluorinated hydrocortisone ester . It may have applications in biochemical and pharmaceutical research . It is used in ointments, creams, and topical solutions for its anti-inflammatory, antipruritic, and vasoconstrictive effects .
Molecular Structure Analysis
Hydrocortisone 21-butyrate has the molecular formula C25H36O6 . The molecular weight is 432.5 g/mol . The InChI string representation of its structure is InChI=1S/C25H30O5/c1-19-7-5-13 (23)9-12 (19)3-4-14-15-6-8-21 (26,17 (25)11-22)20 (15,2)10-16 (24)18 (14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1 .
Chemical Reactions Analysis
The degradation of Hydrocortisone 21-butyrate has been studied using High-Performance Liquid Chromatography (HPLC). The results showed that its degradation was not modified by certain microorganisms .
Physical And Chemical Properties Analysis
Hydrocortisone 21-butyrate is an organic compound with the molecular formula C25H36O6 . The molecular weight is 432.5 g/mol . More detailed physical and chemical properties were not found in the search results.
Scientific Research Applications
Treatment of Severe Skin Diseases
Hydrocortisone 17-butyrate (HCB-17) is a novel non-fluorinated topical corticosteroid that has been approved to treat severe skin diseases such as psoriasis and eczema . In a double-blind study, a paired comparison was conducted between 0.1% HCB-17 and other corticosteroids in patients suffering from these diseases .
Endocrine Disorders
Hydrocortisone butyrate is also used to treat endocrine (hormonal) disorders such as adrenal insufficiency and Addison’s disease .
Impurity Profiling
A study focused on impurity profiling through force degradation studies of hydrocortisone butyrate in a 0.1% lotion . The identified impurities included hydrocortisone, hydrocortisone-21-butyrate, hydrocortisone 3-methyl enol ether 17-butyrate, and hydrocortisone 17, 21-methylorthobutyrate .
Anti-inflammatory Activities
The systemic anti-inflammatory activities of Hydrocortisone 21-butyrate were examined for their effects on dinitrochlorobenzene dermatitis, carrageenin edema, cotton pellet granuloma, and adjuvant arthritis in rats and by the delayed allergic edema test in mice .
Commercial Applications
The precise method developed for the estimation of hydrocortisone butyrate in bulk and formulations can be utilized in commercial applications for the accurate identification of hydrocortisone butyrate at low concentrations .
Safety and Efficacy
The study found that 0.1% HCB-17 was safer and more effective compared to 1% hydrocortisone (HB) when applied to individuals experiencing atrophy on rosacea caused by prolonged use of other topical corticosteroids, particularly fluorinated ones .
Mechanism of Action
Target of Action
Hydrocortisone 21-butyrate, a corticosteroid, primarily targets the cytosolic glucocorticoid receptor . This receptor plays a crucial role in regulating a variety of important cardiovascular, metabolic, immunologic, and homeostatic functions .
Biochemical Pathways
The binding of hydrocortisone to the glucocorticoid receptor leads to the inhibition of genes that code for cytokines such as IL-1, IL-2, IL-3, IL-4, IL-5, IL-6, IL-8, and TNF-alpha . The most significant of these is IL-2. This results in reduced cytokine production, limiting T cell proliferation. Glucocorticoids also suppress humoral immunity, causing B cells to express lower amounts of IL-2 and IL-2 receptors .
Result of Action
The molecular and cellular effects of hydrocortisone 21-butyrate’s action are primarily anti-inflammatory and immunosuppressive. It is used to treat inflammation due to corticosteroid-responsive dermatoses . By reducing cytokine production and limiting T cell proliferation, it helps manage conditions such as arthritis, lupus, severe psoriasis, severe asthma, ulcerative colitis, and Crohn’s disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of hydrocortisone 21-butyrate. For instance, the presence of certain substances, such as β-cyclodextrin, can catalyze the rearrangement of hydrocortisone 21-butyrate into a form of lower biological activity . Understanding these environmental influences can help optimize the use and effectiveness of the drug.
properties
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O6/c1-4-5-21(29)31-14-20(28)25(30)11-9-18-17-7-6-15-12-16(26)8-10-23(15,2)22(17)19(27)13-24(18,25)3/h12,17-19,22,27,30H,4-11,13-14H2,1-3H3/t17-,18-,19-,22+,23-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNQMPPBWQTLFJ-TUFAYURCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00875538 | |
| Record name | Hydrocortisone 21-butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00875538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydrocortisone 21-butyrate | |
CAS RN |
6677-99-2 | |
| Record name | Hydrocortisone-21-butyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6677-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrocortisone 21-butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006677992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrocortisone 21-butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00875538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11β,17,21-trihydroxypregn-4-ene-3,20-dione 21-butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.015 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROCORTISONE 21-BUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX86T7RLSC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Hydrocortisone 21-butyrate absorbed and metabolized in the skin?
A: Hydrocortisone 21-butyrate undergoes complete hydrolysis during dermal absorption, primarily yielding Hydrocortisone as the active metabolite. This process has been demonstrated in a single-pass perfusion model using rabbit ears, where Hydrocortisone 21-butyrate applied topically resulted in detectable Hydrocortisone levels in the effluent. [, ] Interestingly, Hydrocortisone 21-hemisuccinate, another ester derivative, exhibited incomplete hydrolysis (about two-thirds) under similar conditions, highlighting the influence of ester structure on skin metabolism. []
Q2: Does the presence of albumin in the perfusion fluid affect the dermal absorption rate of Hydrocortisone 21-butyrate?
A: Research suggests that albumin does not significantly affect the dermal absorption rate of Hydrocortisone 21-butyrate. In a study comparing perfusion solutions with and without albumin, no significant difference was observed in the appearance rate of Hydrocortisone (following Hydrocortisone 21-butyrate hydrolysis) in the effluent. [] This finding suggests that serum albumin, a major protein component of blood plasma, may not play a significant role in enhancing the systemic uptake of topically applied Hydrocortisone 21-butyrate.
Q3: What are the potential therapeutic implications of Hydrocortisone 17-butyrate degradation by skin microorganisms?
A: Hydrocortisone 17-butyrate can be degraded by certain bacteria commonly found on the skin, particularly bacilli like Escherichia coli, Klebsiella oxytoca, and Pseudomonas aeruginosa. [] This degradation can lead to the formation of Hydrocortisone and Hydrocortisone 21-butyrate. This microbial metabolism might impact the therapeutic efficacy of Hydrocortisone 17-butyrate by reducing its concentration and potentially altering its local activity profile. []
Q4: How does the receptor affinity of Hydrocortisone 21-butyrate compare to Hydrocortisone and other related esters?
A: Esterification at the 21-position, as seen in Hydrocortisone 21-butyrate, generally leads to a significant decrease in receptor affinity compared to the parent glucocorticoid, Hydrocortisone. [] This reduction in binding affinity is attributed to the steric hindrance imposed by the bulky ester group at the 21-position, limiting its interaction with the glucocorticoid receptor. Conversely, 17-esters like Hydrocortisone 17-butyrate exhibit a significantly higher receptor affinity than Hydrocortisone. [] Double esters like Hydrocortisone butyrate (containing both 17 and 21-ester functionalities) demonstrate a receptor affinity comparable to Hydrocortisone itself, suggesting a balancing effect between the two esterification positions. []
Q5: How does the metabolism of Hydrocortisone butyrate contribute to its short duration of action?
A: Hydrocortisone butyrate, a double ester glucocorticoid, undergoes rapid metabolism in the skin, contributing to its relatively short duration of action. [] This rapid metabolism is attributed to cutaneous esterases that cleave the ester bonds, initially at the 21-position, forming Hydrocortisone 17-butyrate, which possesses higher receptor affinity and thus greater potency. [] This active metabolite then undergoes further metabolism through isomerization to Hydrocortisone 21-butyrate and eventually to Hydrocortisone, with each step yielding metabolites with reduced activity. [] This rapid metabolic inactivation ensures a localized and time-limited therapeutic effect, potentially minimizing systemic side effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-YL]amino]piperidine-1-carboxylate](/img/structure/B30861.png)











